

1-[4-(Benzylloxy)phenyl]piperazine hydrochloride safety data sheet

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Compound of Interest

Compound Name: 1-[4-(Benzylloxy)phenyl]piperazine hydrochloride

Cat. No.: B1349873

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An In-depth Technical Guide to **1-[4-(Benzylloxy)phenyl]piperazine hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and scientific context of **1-[4-(Benzylloxy)phenyl]piperazine hydrochloride** (CAS No. 321132-21-2). The information is compiled for use in research and development settings, with a focus on presenting clear, actionable data for professionals in the field.

Chemical Identity and Physical Properties

1-[4-(Benzylloxy)phenyl]piperazine hydrochloride is a piperazine derivative recognized primarily as a key intermediate in the synthesis of more complex, biologically active molecules.
[1] Its structure combines a piperazine ring, a versatile scaffold in medicinal chemistry, with a benzyloxy-phenyl moiety, which protects a phenolic group and is associated with various biological activities.[1]

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	321132-21-2	[2]
Molecular Formula	C ₁₇ H ₂₀ N ₂ O·HCl	[2]
Molecular Weight	304.81 g/mol	[2]
Melting Point	210 °C	[3]

Safety and Hazard Information

This compound is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Table 2: GHS Hazard Classification

Code	Hazard Statement	GHS Classification	Source
H302	Harmful if swallowed.	Acute Toxicity, Oral (Category 4)	[3]
H315	Causes skin irritation.	Skin Irritation (Category 2)	[3]
H319	Causes serious eye irritation.	Serious Eye Irritation (Category 2A)	[3]
H335	May cause respiratory irritation.	Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation	[3]

Table 3: GHS Precautionary Statements

Code	Precautionary Statement	Category	Source
P261	Avoid breathing dust/fume/gas/mist/vapors/spray.	Prevention	[3]
P301 + P312	IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.	Response	[3]
P302 + P352	IF ON SKIN: Wash with plenty of soap and water.	Response	[3]
P304 + P340	IF INHALED: Remove person to fresh air and keep comfortable for breathing.	Response	[3]
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	Response	[3]

Experimental Protocols

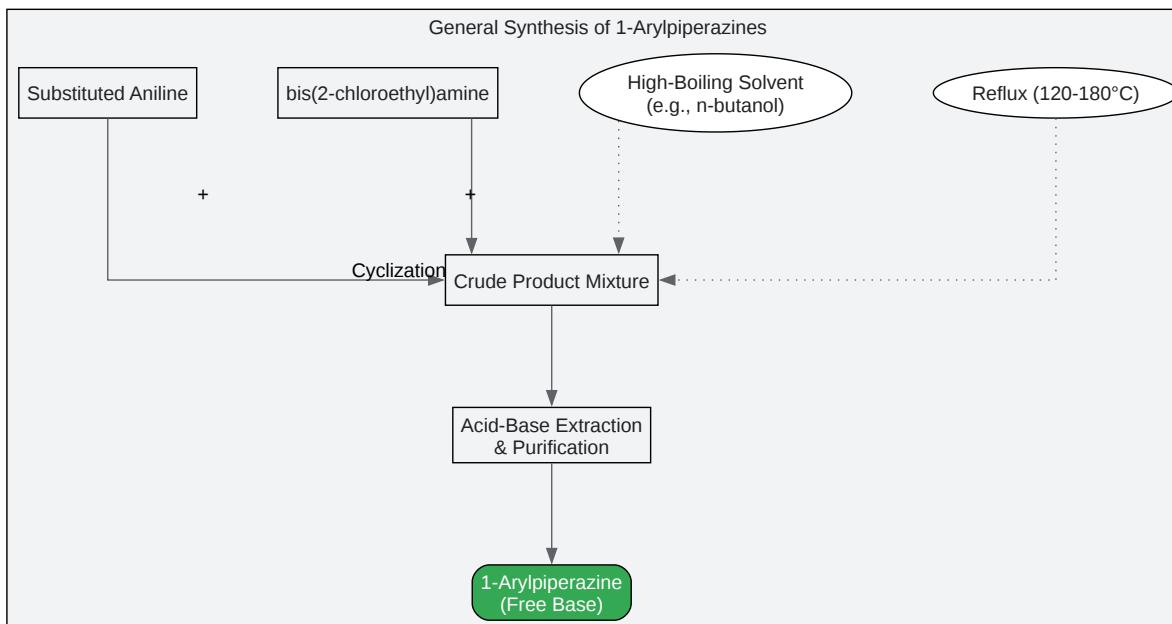
While specific experimental protocols for **1-[4-(Benzylxy)phenyl]piperazine hydrochloride** are not widely published, its structural class, 1-arylpiperazines, is well-documented. The following is a representative protocol for the synthesis of a 1-arylpiperazine derivative, based on common established methods.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Protocol: General Synthesis of 1-Arylpiperazine Derivatives

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the desired aniline intermediate (1.0 eq) with bis(2-chloroethyl)amine hydrochloride (1.1 eq) in a suitable high-boiling point solvent such as n-butanol or diethylene glycol.
- **Reaction Conditions:** Heat the reaction mixture to reflux (typically 120-180 °C, solvent-dependent) and maintain for 12-24 hours. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is typically removed under reduced pressure.
- **Purification:** The crude product is then purified. A common method involves dissolving the residue in an acidic aqueous solution (e.g., 1M HCl), washing with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities, and then basifying the aqueous layer (e.g., with 2M NaOH) to precipitate the free base product.
- **Final Isolation:** The purified product is collected by filtration, washed with water, and dried under vacuum. The hydrochloride salt can be subsequently formed by treating a solution of the free base in a solvent like isopropanol or ether with a stoichiometric amount of hydrochloric acid.

Visualizations: Synthetic and Biological Pathways

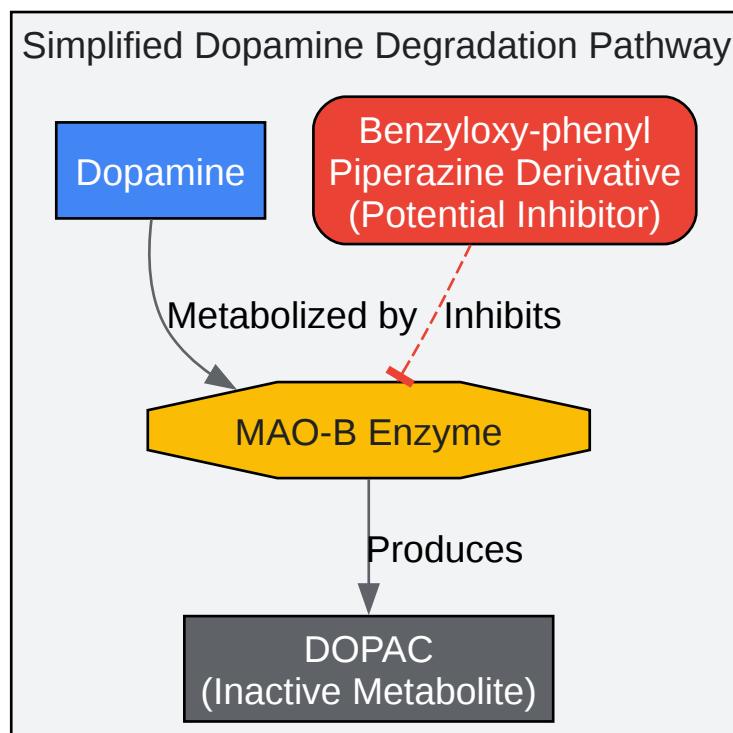
To illustrate the relationships and processes discussed, the following diagrams are provided.



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A generalized workflow for the synthesis of 1-arylpiperazine compounds.

The 4-(benzyloxy)phenyl moiety present in this compound is found in molecules that act as inhibitors of Monoamine Oxidase B (MAO-B).^[1] MAO-B is a key enzyme in the metabolic degradation of dopamine in the brain. The following diagram illustrates this biological context.



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Role of MAO-B in dopamine metabolism and the site of potential inhibition.

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